{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol
Overview
Description
{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol is a versatile small molecule scaffold with potential applications in various fields of scientific research. Its unique structure, which includes an amino group, an oxolane ring, and a cyclobutyl group, makes it an interesting compound for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol typically involves the reaction of cyclobutylmethanol with an oxolane derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
This might include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while reduction can yield different alcohol derivatives .
Scientific Research Applications
{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol involves its interaction with specific molecular targets and pathways. The amino group and hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity and function. The oxolane ring and cyclobutyl group provide structural stability and can interact with hydrophobic regions of proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
{1-[Amino(oxolan-2-yl)methyl]cyclopropyl}methanol: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
{1-[Amino(oxolan-2-yl)methyl]cyclopentyl}methanol: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
Uniqueness
The uniqueness of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol lies in its cyclobutyl group, which provides distinct steric and electronic properties compared to its cyclopropyl and cyclopentyl analogs. This can lead to different reactivity and interactions with biological molecules, making it a valuable compound for research .
Properties
IUPAC Name |
[1-[amino(oxolan-2-yl)methyl]cyclobutyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-9(8-3-1-6-13-8)10(7-12)4-2-5-10/h8-9,12H,1-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGWXWGZHURERG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(C2(CCC2)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.